![molecular formula C19H22O6 B14488705 Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol CAS No. 65224-13-7](/img/structure/B14488705.png)
Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol is a compound that combines the properties of acetic acid and a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol typically involves the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine . This method is commonly used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the acylation of phenols and amines . These methods are designed to produce larger quantities of the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: The phenolic structure of the compound makes it highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenolic compounds, depending on the reagents used.
Scientific Research Applications
Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol is unique due to its combination of acetic acid and phenolic structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
65224-13-7 |
|---|---|
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol |
InChI |
InChI=1S/C15H14O2.2C2H4O2/c1-11(13-4-8-15(17)9-5-13)10-12-2-6-14(16)7-3-12;2*1-2(3)4/h2-10,16-17H,1H3;2*1H3,(H,3,4) |
InChI Key |
CYTPDVCUEJOMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)

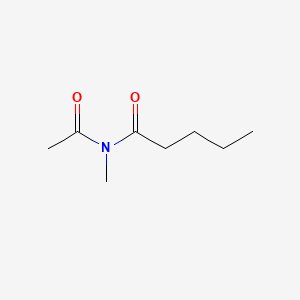
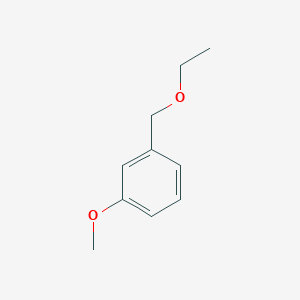
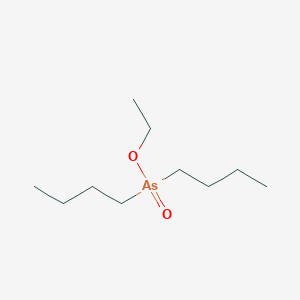
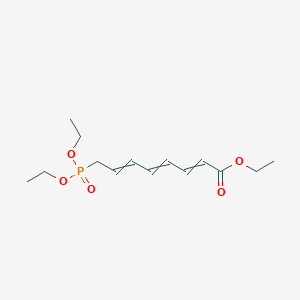
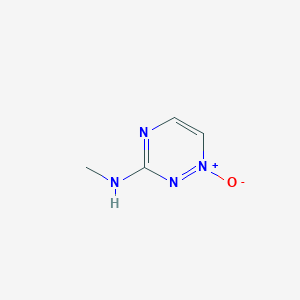


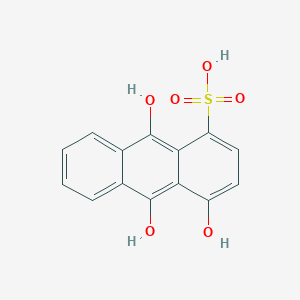
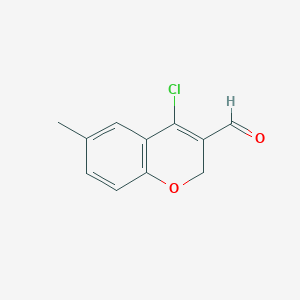
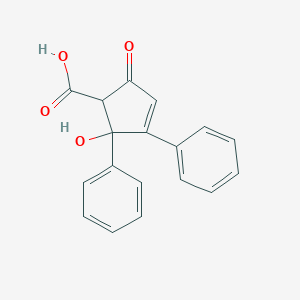
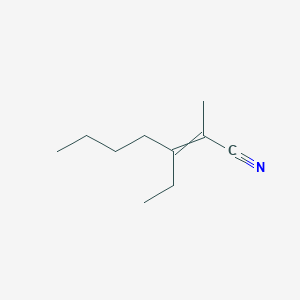
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
